Cas no 56718-71-9 (4-(2-Methoxyethyl)phenol)
4-(2-Methoxyethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Methoxyethyl)phenol
- 4-METHOXYETHYLPHENOL
- P-(2-METHOXYETHYL)PHENOL
- PHME
- 4-(2-methoxyethyl)-pheno
- p-(2-Methoxyetyl)phenol
- P-METHOXYETHYLPHENOL
- 4-beta-Methoxyethylphenol
- 4-(2-Methoxyethyl)ph
- 4-Hydroxyphenylethyl Methyl Ether
- 4-(2-Methoxyethyl)-phenol
- p-(2-Methoxyethyl) phenol
- Phenol, 4-(2-methoxyethyl)-
- Metoprolol Impurity I
- Metoprolol Impurity B
- Metoprolol IMpurity 02
- PY1W0AKW8I
- FAYGEALAEQKPDI-UHFFFAOYSA-N
- 4-(2'-METHOXYETHYL)PHENOL
- 4-(2-Methoxy ethyl)-phenol
- 4-Methoxy ethyl phenol
- 4-(2'Methoxyethyl)Phenol
- EC 260-3
- EN300-20975
- 4-(2-methoxy ethyl) phenol
- DTXSID2073564
- EC 260-354-9
- Z104485614
- MFCD00017537
- p-Hydroxyphenethyl methyl ether
- F11255
- UNII-PY1W0AKW8I
- 56718-71-9
- AKOS000120544
- NS00001262
- M1167
- BDBM50316786
- PD065548
- 4-(2-methoxy ethyl)phenol
- FT-0652026
- W-105505
- CHEMBL1094369
- A16075
- 4-(2-methoxyethyl) phenol
- 4-(2-Methoxyethyl)phenol, 97%
- METOPROLOL TARTRATE IMPURITY B [EP IMPURITY]
- HY-42084
- CS-M3678
- FT-0616546
- TS-02027
- SCHEMBL303516
- Q27286814
- AMY8862
- AC-23553
- EINECS 260-354-9
- METOPROLOL SUCCINATE IMPURITY B [EP IMPURITY]
- 4-(2-methoxy-ethyl)-phenol
- Metoprolo Imp. B (EP)
- METOPROLOL TARTRATE IMPURITY B (EP IMPURITY)
- DTXCID6042105
- METOPROLOL SUCCINATE IMPURITY B (EP IMPURITY)
- DB-052961
-
- MDL: MFCD00017537
- Inchi: 1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3
- InChI Key: FAYGEALAEQKPDI-UHFFFAOYSA-N
- SMILES: O(C)CCC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 152.08376
- Monoisotopic Mass: 152.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: crystal
- Density: 1.06
- Melting Point: 41.0 to 45.0 deg-C
- Boiling Point: 125°C/3mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.525
- PSA: 29.46
- LogP: 1.58110
- Solubility: Slightly soluble in water
4-(2-Methoxyethyl)phenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-S36
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-(2-Methoxyethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068289-5g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | 97% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 068289-25g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | 97% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 068289-100g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | 97% | 100g |
£61.00 | 2022-03-01 | |
| Fluorochem | 068289-500g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | 97% | 500g |
£197.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136398-5g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | ≥98.0%(GC) | 5g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136398-25g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | ≥98.0%(GC) | 25g |
¥51.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136398-50g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | ≥98.0%(GC) | 50g |
¥82.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136398-10g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | ≥98.0%(GC) | 10g |
¥50.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136398-500g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | ≥98.0%(GC) | 500g |
¥516.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136398-100g |
4-(2-Methoxyethyl)phenol |
56718-71-9 | ≥98.0%(GC) | 100g |
¥132.90 | 2023-09-02 |
4-(2-Methoxyethyl)phenol Suppliers
4-(2-Methoxyethyl)phenol Related Literature
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Surbhi Soni,Bharat P. Dwivedee,Vishnu K. Sharma,Uttam C. Banerjee RSC Adv. 2017 7 36566
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Ilaria Finore,Annarita Poli,Paola Di Donato,Licia Lama,Antonio Trincone,Massimo Fagnano,Mauro Mori,Barbara Nicolaus,Annabella Tramice Green Chem. 2016 18 2460
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Xinli Tong,Pengfei Guo,Shengyun Liao,Song Xue,Haigang Zhang Green Chem. 2019 21 5828
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4. Cleavage of NH2 terminal tyrosyl–peptide bonds using hypervalent iodineRobert M. Moriarty,Mumtaz Sultana,Yi-Yin Ku J. Chem. Soc. Chem. Commun. 1985 974
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5. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
Additional information on 4-(2-Methoxyethyl)phenol
Introduction to 4-(2-Methoxyethyl)phenol (CAS No. 56718-71-9)
4-(2-Methoxyethyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 56718-71-9, is a significant organic compound with a broad spectrum of applications in the pharmaceutical and chemical industries. This compound, featuring a phenolic structure with an ethyl ether side chain, has garnered attention due to its versatile reactivity and potential biological activities. The unique combination of a hydroxyl group and an alkoxy substituent makes it a valuable intermediate in synthetic chemistry, particularly in the development of fine chemicals and drug candidates.
The molecular formula of 4-(2-Methoxyethyl)phenol is C₉H₁₂O₂, reflecting its composition of nine carbon atoms, twelve hydrogen atoms, and two oxygen atoms. The presence of the hydroxyl (-OH) group imparts polarity to the molecule, facilitating interactions with biological targets, while the methoxyethyl (-OCH₂CH₂-) moiety enhances solubility in both polar and non-polar solvents. This dual functionality makes it an attractive building block for designing molecules with tailored properties.
In recent years, 4-(2-Methoxyethyl)phenol has been extensively studied for its potential applications in medicinal chemistry. Its phenolic core is known to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. Specifically, researchers have explored its derivatives as inhibitors of various enzymatic pathways implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.
One of the most compelling aspects of 4-(2-Methoxyethyl)phenol is its role as a precursor in synthesizing more complex pharmacophores. For instance, its conversion into esters or amides can yield compounds with enhanced bioavailability and targeted action. Recent studies have demonstrated its utility in generating novel scaffolds that mimic natural products known for their therapeutic efficacy. The ease with which this compound can be functionalized underscores its importance in synthetic organic chemistry.
The pharmaceutical industry has shown particular interest in 4-(2-Methoxyethyl)phenol due to its ability to modulate biological processes at the molecular level. Researchers have reported its incorporation into small-molecule libraries designed for high-throughput screening (HTS) to identify lead compounds for drug discovery. Additionally, its structural motif has been integrated into drug candidates targeting specific receptors or enzymes, demonstrating its versatility in medicinal chemistry applications.
From a chemical synthesis perspective, 4-(2-Methoxyethyl)phenol can be prepared through various routes, including alkylation of phenols or reduction of corresponding ketones. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production. The compound’s stability under different reaction conditions also makes it suitable for large-scale manufacturing processes required for industrial applications.
The environmental impact of using 4-(2-Methoxyethyl)phenol as an intermediate has also been evaluated. Studies indicate that it can be degraded under appropriate conditions, minimizing ecological concerns associated with its disposal. Furthermore, efforts are underway to develop greener synthetic pathways that reduce waste and energy consumption while maintaining high yields of the target compound.
In conclusion,4-(2-Methoxyethyl)phenol (CAS No. 56718-71-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound,4-(2-Methoxyethyl)phenol is poised to remain at the forefront of chemical innovation.
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